2-Benzyl-5-ethenyl-2H-tetrazole
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Vis Spectroscopy
The conjugated π-system of the tetrazole ring and ethenyl group absorbs at λₘₐₓ = 260–280 nm (ε ≈ 4,500 M⁻¹cm⁻¹), attributed to π→π* transitions.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide electronic insights:
Molecular Orbital Analysis
Adsorption on Metal Surfaces
DFT simulations reveal strong adsorption (-1.9 eV) on copper surfaces via N-atom coordination, with charge transfer (Mulliken: -0.35 e⁻) from the tetrazole ring to the metal. Fukui indices (ƒ⁺ = 0.12, ƒ⁻ = 0.08) confirm preferential reactivity at the N2 position.
Tautomeric Energy Differences
The 2H-tautomer is more stable than the 1H-form by 8.3 kJ/mol due to hyperconjugation between the benzyl group and the tetrazole ring.
Properties
CAS No. |
142142-75-4 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-benzyl-5-ethenyltetrazole |
InChI |
InChI=1S/C10H10N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
OCQNQZKXFDBWQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN(N=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-ethenyl-2H-tetrazole typically involves the reaction of benzyl halides with sodium azide, followed by cyclization to form the tetrazole ring. One common method includes the use of benzyl chloride and sodium azide in the presence of a solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-ethenyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and ethenyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted tetrazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazoles, including 2-benzyl-5-ethenyl-2H-tetrazole. Research conducted by Mamdouh A. Sofan et al. demonstrated that derivatives of 5-benzyl-2H-tetrazole exhibit significant antibacterial and antifungal activities. The compounds were tested against various pathogens, including Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), showing promising results compared to standard antibiotics like Itraconazole .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Pathogen | Inhibition Zone (mm) | Comparison Drug |
|---|---|---|---|
| 5-benzyl-2H-tetrazole | Bacillus subtilis | 18 | Itraconazole |
| 5-benzyl-2H-tetrazole | Pseudomonas aeruginosa | 15 | Itraconazole |
| Other derivatives | Various | Variable | Various |
Antihypertensive Activity
Another significant application of this compound is in the development of antihypertensive agents. A study published in early 2023 explored ester derivatives of tetrazoles as angiotensin II receptor antagonists, demonstrating their effectiveness in lowering blood pressure with fewer side effects compared to traditional medications . The study synthesized various derivatives, which showed enhanced biological activity compared to the parent compound.
Table 2: Antihypertensive Activity Results
| Compound | Blood Pressure Change (mmHg) | Efficacy Comparison |
|---|---|---|
| Parent Compound | -5 | Baseline |
| AV3 Derivative | -12 | Significant |
| AV9 Derivative | -10 | Significant |
Synthetic Utility
The versatility of this compound extends to its role as a building block in organic synthesis. It has been utilized in the synthesis of various biologically active compounds, including marine metabolites and other complex molecules . The compound's ability to participate in diverse chemical reactions makes it valuable for researchers looking to create new therapeutic agents.
Case Study: Synthesis of New Compounds
A recent investigation into the synthesis of new tetrazole derivatives involved the reaction of this compound with halogenated compounds, yielding a range of new products with potential biological activities . This demonstrates the compound's utility as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-ethenyl-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds. This property enhances its ability to interact with enzymes and receptors, leading to various biological effects . The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its stability and reactivity in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Benzyl-5-ethenyl-2H-tetrazole with structurally related tetrazole derivatives:
Key Research Findings
Substituent Effects: Alkyl chains (e.g., octanoyl) enhance lipid solubility and antimicrobial potency, while aryl groups (e.g., bromophenyl) improve target specificity .
Hybrid Scaffolds: Benzoxazole-tetrazole hybrids () demonstrate enhanced bioactivity compared to monosubstituted tetrazoles, highlighting the importance of heterocyclic integration .
Synthetic Flexibility : Palladium-mediated reactions () enable precise functionalization of tetrazoles, critical for drug discovery and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
